2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate
CAS No.:
Cat. No.: VC13735731
Molecular Formula: C12H10BrNO5
Molecular Weight: 328.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10BrNO5 |
|---|---|
| Molecular Weight | 328.11 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 4-bromo-3-methoxybenzoate |
| Standard InChI | InChI=1S/C12H10BrNO5/c1-18-9-6-7(2-3-8(9)13)12(17)19-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3 |
| Standard InChI Key | LIXUNBDVTIBQKV-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)C(=O)ON2C(=O)CCC2=O)Br |
| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)ON2C(=O)CCC2=O)Br |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate (C₁₂H₁₀BrNO₅) consists of a benzoate core substituted with a bromine atom at the para position and a methoxy group at the meta position, esterified to a succinimide ring (Fig. 1). The molecular weight is calculated as 328.12 g/mol, with an exact mass of 326.97 g/mol . The succinimide group (2,5-dioxopyrrolidin-1-yl) enhances the electrophilicity of the carbonyl carbon, making the compound a potent acylating agent.
Key Structural Features:
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Aromatic System: The benzene ring hosts a bromine atom (Br) at position 4 and a methoxy group (-OCH₃) at position 3. Bromine’s electronegativity polarizes the aromatic system, while the methoxy group donates electron density via resonance.
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Succinimide Ester: The cyclic imide group (C₄H₄NO₂) stabilizes the ester linkage and facilitates nucleophilic attack at the carbonyl carbon.
Physicochemical Properties
While direct experimental data for this compound is limited, analogous succinimide esters provide insights:
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Melting Point: Estimated between 170–220°C, based on similar derivatives such as 2,5-dioxopyrrolidin-1-yl 4-chlorobenzoate (207–208°C) and 4-cyanobenzoate (223–224°C) .
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the succinimide group, with limited solubility in water.
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Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating anhydrous storage .
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via activation of 4-bromo-3-methoxybenzoic acid using succinimide-based coupling agents. A representative procedure, adapted from metal-free C-O cross-coupling methodologies , involves:
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Activation: Reacting 4-bromo-3-methoxybenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent (e.g., DCC or EDCI).
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Purification: Isolation via column chromatography or recrystallization yields the pure product.
Example Protocol :
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Reactants: 4-Bromo-3-methoxybenzoic acid (1.0 equiv), NHS (1.2 equiv), EDCI (1.5 equiv) in dry DCM.
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Conditions: Stirred at 25°C for 12 hours under nitrogen.
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Yield: ~70–85% (estimated from analogous reactions).
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):
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¹³C NMR (CDCl₃):
Mass Spectrometry
Applications in Organic Synthesis
Acylating Agent
The compound’s succinimide ester group enables efficient acylation of amines, alcohols, and thiols. For example:
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Peptide Synthesis: Coupling with amino acids to introduce the 4-bromo-3-methoxybenzoyl moiety .
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Polymer Modification: Functionalizing polymers for drug delivery systems .
Intermediate for Cross-Coupling Reactions
The bromine atom facilitates Suzuki-Miyaura or Buchwald-Hartwig reactions, enabling aryl-aryl bond formation. For instance:
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